Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
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Overview
Description
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 25832 , which is within the optimal range for drug-like properties. This suggests that the compound may have good bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a substituted aniline with a carboxylic acid derivative, followed by cyclization to form the benzimidazole ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole-5-carboxylate: Lacks the cyclohexyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
1-Methyl-2-phenyl-1H-benzo[d]imidazole: Features a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Uniqueness: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is unique due to the presence of both the cyclohexyl group and the methyl ester, which can influence its solubility, reactivity, and biological activity. These structural features may make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
methyl 1-cyclohexylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUUVNLKVFJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742750 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-12-9 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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